Albiflorin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Albiflorin can be extracted from the roots of Paeonia lactiflora through percolation or heating methods. The extraction process involves using solvents like ethanol or methanol to isolate the compound from the plant material .

Industrial Production Methods: In industrial settings, high-purity this compound is prepared by extracting the raw material Paeonia lactiflora using percolation or heating, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .

化学反応の分析

Key Reaction:

Experimental Findings:

-

Microbial Catalysts :

| Enzyme | Relative Activity (%) | Substrate Affinity (Km, mM) | Catalytic Efficiency (kcat/Km, s⁻¹·mM⁻¹) |

|---|---|---|---|

| B2 | 100 | 0.12 ± 0.03 | 8.5 × 10³ |

| B3 | 98 | 0.15 ± 0.02 | 7.2 × 10³ |

| B4 | 45 | 0.28 ± 0.05 | 2.1 × 10³ |

| BL | 30 | 0.35 ± 0.06 | 1.8 × 10³ |

Data derived from in vitro assays using recombinant enzymes expressed in E. coli .

In Vitro Bioconversion

-

Rat Intestinal Bacteria :

Pharmacokinetics in Mice

-

Esterase B2 Intervention :

LC-MS/MS Parameters

Validation Metrics

Therapeutic Implications of Metabolic Products

Benzoic acid, the primary metabolite:

-

Crosses the blood-brain barrier (BBB) and inhibits DAAO (IC₅₀: 1.2 μM), reducing D-serine degradation and potentiating NMDA receptor signaling .

-

Explains this compound’s antidepressant efficacy in rodent models (e.g., forced swim test: 40 mg/kg reduced immobility time by 58%) .

This synthesis of chemical reaction data underscores this compound’s dependence on microbial metabolism for bioactivation, with implications for optimizing probiotic adjunct therapies in depression treatment.

科学的研究の応用

Therapeutic Applications in Metabolic Syndrome

Albiflorin has been studied for its potential benefits in managing metabolic syndrome. Research indicates that it alleviates obesity and glucose intolerance in high-fat diet-induced models. Specifically:

- Obesity Management : In mouse models, this compound administration resulted in reduced body weight gain and improved insulin sensitivity, suggesting its role in combating obesity-related complications .

- Lipid Metabolism : It has been shown to decrease liver triglyceride and cholesterol levels, indicating a protective effect against non-alcoholic fatty liver disease .

Anti-inflammatory and Antioxidative Effects

This compound exhibits significant anti-inflammatory properties, particularly in conditions characterized by oxidative stress:

- Spinal Cord Injury : In a rat model of spinal cord injury, this compound reduced motor dysfunction and neuronal loss by modulating inflammatory pathways and oxidative stress markers. The compound activated the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage .

- Rheumatoid Arthritis : Studies have shown that this compound can alter pharmacokinetics in collagen-induced arthritic rats, enhancing its therapeutic efficacy when used as part of traditional remedies like total glucosides of peony .

Mood Disorders and Neuroprotection

Recent investigations highlight this compound's antidepressant-like effects:

- Neuropathic Pain : Research indicates that this compound can attenuate mood disorders associated with neuropathic pain by inhibiting the NLRP3 inflammasome, thereby reducing neuroinflammation .

- Behavioral Improvements : In animal models, treatment with this compound led to significant improvements in behavioral indices related to mood and anxiety disorders, demonstrating its potential as a therapeutic agent for mental health conditions .

Pharmacokinetics and Mechanistic Insights

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption and Metabolism : Studies utilizing ultra-high performance liquid chromatography-tandem mass spectrometry have provided insights into how this compound is metabolized differently in healthy versus diseased states, which can inform dosage and application strategies .

- Mechanistic Pathways : this compound's effects on various signaling pathways (e.g., AMPK and insulin signaling) suggest that it may operate through mechanisms distinct from conventional drugs used to treat metabolic disorders .

Summary Table of this compound Applications

作用機序

Albiflorin is often compared with other monoterpene glycosides such as paeoniflorin and oxypaeoniflorin. While all three compounds share similar chemical structures and pharmacological properties, this compound is unique in its ability to modulate specific molecular targets like LSD1. This distinct mechanism of action sets this compound apart from its counterparts .

類似化合物との比較

- Paeoniflorin

- Oxypaeoniflorin

- Pentagalloylglucose

- Luteolin 7-glucoside

- Benzoylpaeoniflorin

Albiflorin’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

生物活性

Albiflorin (AF) is a natural monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant known for its traditional medicinal applications. Recent studies have highlighted its diverse biological activities, particularly in neuroprotection, anti-inflammatory responses, and osteogenic differentiation. This article synthesizes various research findings on the biological activity of this compound, supported by data tables and case studies.

Pharmacological Effects

This compound exhibits a range of pharmacological effects, including:

- Neuroprotective Effects : AF has been shown to reduce motor dysfunction and neuronal loss in spinal cord injury (SCI) models by modulating oxidative stress and inflammatory responses. It activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage .

- Antidepressant Activity : Research indicates that this compound can alleviate depression-like behaviors in animal models. It enhances the levels of neurotransmitters such as serotonin and norepinephrine by inhibiting their reuptake through specific transporters . The gut microbiota also plays a role in transforming this compound into benzoic acid, which crosses the blood-brain barrier and contributes to its antidepressant effects .

- Anti-inflammatory Properties : AF has demonstrated significant anti-inflammatory effects, particularly in reducing pro-inflammatory cytokines in various models of inflammation .

- Osteogenic Effects : this compound promotes osteoblast differentiation and enhances bone healing processes. It activates key signaling pathways involved in bone formation, such as BMP-2/Smad and Wnt/β-catenin, leading to increased expression of osteogenic markers .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Activity : AF's ability to scavenge free radicals contributes to its neuroprotective effects and supports its role in reducing oxidative stress during inflammatory responses .

- Regulation of Gut Microbiota : The transformation of this compound by gut microbiota into bioactive metabolites highlights the importance of the gut-brain axis in its antidepressant efficacy .

- Cell Signaling Pathways : this compound influences various cell signaling pathways, including NF-κB, AMPK, PI3K/Akt, and Wnt/β-catenin, which are critical for mediating its therapeutic effects across different systems .

Case Studies

- Spinal Cord Injury Model :

- Depression Model :

- Bone Fracture Healing :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Key Findings |

|---|---|---|

| Neuroprotection | Reduces neuronal loss in SCI | Activates Nrf2/HO-1 pathway |

| Antidepressant | Alleviates depression-like symptoms | Inhibits serotonin/norepinephrine reuptake |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Significant decrease in IL-6 levels |

| Osteogenesis | Promotes bone healing | Enhances RUNX2 expression |

特性

CAS番号 |

39011-90-0 |

|---|---|

分子式 |

C23H28O11 |

分子量 |

480.5 g/mol |

IUPAC名 |

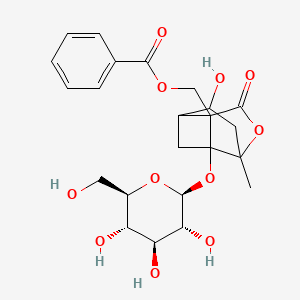

[4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13?,14-,15-,16+,17-,19+,21?,22?,23?/m1/s1 |

InChIキー |

QQUHMASGPODSIW-RPLHGOISSA-N |

SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |

異性体SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

正規SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

albiflorin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。